molecular formula C10H18O3 B074736 2-Methylbutanoic anhydride CAS No. 1519-23-9

2-Methylbutanoic anhydride

Cat. No. B074736
CAS RN: 1519-23-9
M. Wt: 186.25 g/mol
InChI Key: WRTPVONNQPWNRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methylbutanoic anhydride can be synthesized from 2-methylbutanoic acid or its derivatives through dehydration reactions or by direct synthesis methods involving the reaction of corresponding alcohols or acids with anhydrides or reagents that facilitate anhydride formation. Techniques such as the Ca(OH)2-catalyzed aldol condensation and subsequent (PhSe)2-catalyzed Baeyer–Villiger oxidation have been explored for synthesizing related structures, showcasing the potential methodologies for synthesizing 2-methylbutanoic anhydride (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-methylbutanoic anhydride can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the compound’s molecular framework, including the anhydride functional group's location and the methyl group's orientation.

Chemical Reactions and Properties

2-Methylbutanoic anhydride participates in various chemical reactions typical of anhydrides, including acetylation, esterification, and reaction with alcohols to form esters. The compound's reactivity with different nucleophiles can be used to synthesize a wide range of derivatives, offering versatility in organic synthesis. Enantiomeric selective synthesis of related esters highlights the chemical reactivity and potential application in flavor synthesis (Kwon et al., 2000).

Scientific Research Applications

  • Ion-Exclusion and Ion-Exchange Techniques : These techniques are used in the preparation of specific compounds, such as 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid, from acetoin via cyanohydrin synthesis (Powell et al., 1972).

  • Quantitative Determination in Alcoholic Beverages : A method has been developed for the quantitative determination of hydroxy acids, including 2-hydroxy-2-methylbutanoic acid, in wines and other alcoholic beverages (Gracia-Moreno et al., 2015).

  • Renewable Chemical and Fuel Production : Fermented 2-methyl-1-propanol can be catalytically dehydrated to produce renewable chemicals and fuels (Taylor et al., 2010).

  • Biosynthesis in Fruit Aroma : Research has shown the biosynthesis and interconversion of 2-methylbutyl and 2-methylbutanoate esters in apples, which are key contributors to fruit aroma (Rowan et al., 1996).

  • Chiral Templating of Surfaces : The adsorption of (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces for the characterization of chiral superstructures (Lee & Zaera, 2006).

  • Determination of Absolute Configuration in Mass Spectrometry : The use of isobutane mass spectrometry for determining the absolute configuration of organic molecules, including R- and S-2-methylbutanoic acid (Chen et al., 1988).

  • Microbiological Oxidation in Aroma Compounds : Gluconobacter species are used for the bioconversion of 2-methylbutanol to synthesize 2-methylbutanoic acid, an aroma compound (Schumacher et al., 1998).

  • Combustion Studies : Research into the combustion properties of 2-methylbutanol, a biofuel candidate, includes studies on ignition delay times and flame speeds (Park et al., 2015).

  • Enantiomeric Synthesis in Flavor Production : The enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, an important flavor component in apples and strawberries, using lipases in organic solvents (Kwon et al., 2000).

Safety And Hazards

The safety data sheet for 2-Methylbutanoic anhydride indicates that it is extremely flammable . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

2-methylbutanoyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPVONNQPWNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934363
Record name 2-Methylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutanoic anhydride

CAS RN

1519-23-9
Record name 2-Methylbutyric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1519-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methyl-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyric anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.710
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
Anju, A Kumar, P Yadav, U Navik… - Natural Product …, 2023 - Taylor & Francis
… Among the various constituents 2-Methylbutanoic anhydride was observed to have best dock score of −6.13 kcal/mol. ADME profile of the constituents of EO was also analysed and …
Number of citations: 2 www.tandfonline.com
LH Klemm, E Chiang… - Journal of heterocyclic …, 1992 - Wiley Online Library
… A mixture of 57 g (0.212 mole) of amine 1, 93 g (0.5 mole) of 2-methylbutanoic anhydride, 25 g (0.245 mole) of 2-methylbutanoic acid, and 75 g (0.55 mole) of freshly fused zinc chloride …
Number of citations: 5 onlinelibrary.wiley.com
J Ragunathan, S Appusami, M Kadiri… - Indian Journal of …, 2022 - Springer
… ,19-didehydro-10-methoxy-, acetate (ester)); Trioxsalen; 3-Methyladipic acid; Furazanamine, 4-azido; 2-Benzyl-2-methyl-1,3-oxathiolane; Deoxyspergualin; 2-Methylbutanoic anhydride; …
Number of citations: 1 link.springer.com
XX Guo, Z Zhang, JP Hai - Advanced Materials Research, 2012 - Trans Tech Publ
Amino acid hydrolysates were obtained from dried clamworm of Perinereis aibuhitensis by acid hydrolysis method. Maillard reaction products(MRPs) were prepared with the amino acid …
Number of citations: 0 www.scientific.net
M Bianchi, P Frediani, A Salvini, L Rosi… - …, 1997 - ACS Publications
… (+)-(S)-2-Methylbutanoic anhydride, 24 synthesized and … (+)-(S)-2-methylbutanoic anhydride (35.97 mmol) was stirred in … (+)-(S)-2-methylbutanoic anhydride were removed by distillation …
Number of citations: 12 pubs.acs.org
BI Seo, DE Lewis - Synthesis, 2002 - thieme-connect.com
… This ester of known configuration was obtained by derivatization of the sodium salt of the alcohol 1 with (S,S)-(+)-2-methylbutanoic anhydride. This gave a single stereoisomeric ester 6a…
Number of citations: 2 www.thieme-connect.com
G Cao, Q Li, J Zhang, H Cai… - Biomedical …, 2014 - Wiley Online Library
Sulfur‐fumigation is known to reduce volatile compounds that are the main active components in herbs used in herbal medicine. We investigated changes in chemical composition …
LD Tunney, CDK Herd, RW Hilts - Meteoritics & Planetary …, 2020 - Wiley Online Library
The study of organic compounds in astromaterials represents a unique window into organic matter in the interstellar medium, the solar nebula, and asteroid parent bodies, and insights …
Number of citations: 4 onlinelibrary.wiley.com
J Fu, X Li, H Lu*, Y Liang - Journal of separation science, 2012 - Wiley Online Library
Analysis of volatile components in herbal pair (HP) Semen Persicae‐Flos Carthami (SP‐FC) was performed by GC‐MS coupled with chemometric resolution method (CRM). …
R Kavitha, UAM Mohideen - World Journal …, 2018 - wjpr.s3.ap-south-1.amazonaws.com
GC-MS has become a highly recommended tool for monitoring and tracking organic compounds in the environment. GC-MS is exclusively used for the analysis of esters, fatty acids, …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com

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